molecular formula C7H10BNO3 B13996795 B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid CAS No. 1598436-79-3

B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid

Cat. No.: B13996795
CAS No.: 1598436-79-3
M. Wt: 166.97 g/mol
InChI Key: XVNGGNBWWWBRKD-UHFFFAOYSA-N
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Description

B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is a common method to prepare organoborane reagents . This reaction is generally rapid and proceeds with syn-selectivity and anti-Markovnikov addition .

Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration reactions. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters.

    Reduction: Borohydrides.

    Substitution: Biaryl compounds.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: B-(1,6-dihydro-2,4-dimethyl-6-oxo-3-pyridinyl)Boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with diols and its application in enzyme inhibition make it a valuable compound in both research and industrial applications .

Properties

CAS No.

1598436-79-3

Molecular Formula

C7H10BNO3

Molecular Weight

166.97 g/mol

IUPAC Name

(2,4-dimethyl-6-oxo-1H-pyridin-3-yl)boronic acid

InChI

InChI=1S/C7H10BNO3/c1-4-3-6(10)9-5(2)7(4)8(11)12/h3,11-12H,1-2H3,(H,9,10)

InChI Key

XVNGGNBWWWBRKD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(NC(=O)C=C1C)C)(O)O

Origin of Product

United States

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